molecular formula C19H22ClN3O B7744902 CID 2792398

CID 2792398

Cat. No.: B7744902
M. Wt: 343.8 g/mol
InChI Key: MQZKQPXBUVIIBX-UHFFFAOYSA-N
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Description

CID 2792398 is a unique chemical compound registered in the PubChem database, a comprehensive resource for chemical properties, bioactivities, and safety information . For instance, studies on similar small molecules (e.g., bioactive natural products or synthetic pharmaceuticals) frequently employ techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to characterize their properties .

Properties

IUPAC Name

N-(3-ethoxypropyl)-2-phenylquinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O.ClH/c1-2-23-14-8-13-20-19-16-11-6-7-12-17(16)21-18(22-19)15-9-4-3-5-10-15;/h3-7,9-12H,2,8,13-14H2,1H3,(H,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZKQPXBUVIIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

General Approaches to Chemical Reaction Analysis

The search results emphasize methodologies for studying chemical reactions, including:

  • Mass spectrometry (MS) fragmentation : Used to identify metabolites and structural modifications. For example, the patent (WO2006099474A1) details MS/MS and MS³ fragmentation patterns to characterize metabolites like M22 (monohydroxylated derivative) and M23 (carboxylic acid metabolite) .

  • Synthetic routes : Descriptions of one-pot multicomponent reactions, such as the synthesis of indenoquinoxalines from ninhydrin, malononitrile, and diamines under catalyst-free conditions in water .

  • Mechanistic frameworks : The EMA guideline highlights the importance of structural evidence (NMR, IR, X-ray) and synthetic routes to confirm compound identity .

2.1. Metabolite Identification

The patent (WO2006099474A1) exemplifies how MS/MS and MS³ fragmentation can reveal oxidation sites and structural modifications:

  • M22 : Monohydroxylated metabolite (m/z 504) with cleavage at m/z 486 → m/z 401 .

  • M23 : Carboxylic acid derivative (m/z 518) showing hydroxylation on the chloromethylphenyl ring .

2.2. Multicomponent Reactions

A one-pot three-component reaction (ninhydrin + malononitrile + diamines) in water produces heterocyclic scaffolds like indenoquinoxalines, emphasizing green chemistry principles .

2.3. Frameworks for Reaction Mechanism Organization

The Aggregate Exposure Pathway (AEP) and Adverse Outcome Pathway (AOP) framework organizes mechanistic data into semantic triples (chemical → impact → causal event) . This could be adapted to study CID 2792398’s interactions.

Data Table: Common Analytical Methods for Reaction Analysis

Method Application Key Features
MS/MS and MS³ fragmentation Metabolite identificationReveals cleavage patterns and oxidation sites
NMR and IR spectroscopy Structural confirmationProvides molecular connectivity and functional group evidence
X-ray crystallography Unambiguous structure determinationCritical for confirming stereochemistry and hydrogen bonding
One-pot multicomponent reactions Green synthesisAvoids catalysts, uses water as solvent

Recommendations for Studying this compound

  • Verify the compound’s identity : Cross-reference the CID with structural databases (e.g., PubChem) to ensure accuracy.

  • Adopt MS-based approaches : Use MS/MS and MS³ to map metabolic pathways or degradation products .

  • Leverage synthetic frameworks : Explore multicomponent or catalyst-free reactions for efficient synthesis .

  • Apply mechanistic organization : Use AEP/AOP frameworks to document interactions across the source-to-outcome continuum .

Comparison with Similar Compounds

Notes on Methodological Rigor

The comparison leverages standardized protocols for structural elucidation (e.g., MS/MS fragmentation ) and pharmacological profiling (e.g., IC₅₀ measurements ). Contradictions in data interpretation may arise from variations in experimental conditions (e.g., solvent systems in solubility tests) .

Q & A

Basic Research Questions

Q. How to formulate a precise and measurable research question in scientific studies?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. Ensure alignment with gaps in existing literature and test the question for clarity and scope. For example, refine broad inquiries into specific variables (e.g., "How does X affect Y under Z conditions?") and validate through pilot studies or expert feedback .

Q. What are the key components of a robust experimental design?

  • Methodological Answer : A robust design includes:

  • Variables : Clearly define independent, dependent, and confounding variables.
  • Controls : Implement positive/negative controls to isolate effects.
  • Replication : Use technical and biological replicates to ensure reproducibility.
  • Statistical Power : Calculate sample size to minimize Type I/II errors.
    Reference experimental appendices for detailed protocols, including instrumentation and data collection steps .

Q. How to conduct an effective literature review?

  • Methodological Answer :

Keyword Strategy : Generate synonyms and related terms (e.g., "machine learning" → "deep learning," "neural networks") using tools like controlled vocabularies.

Database Search : Use Boolean operators (AND/OR/NOT) in platforms like PubMed or Web of Science.

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